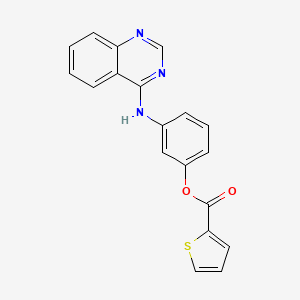
3-(4-quinazolinylamino)phenyl 2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-quinazolinylamino)phenyl 2-thiophenecarboxylate is a compound that falls under the broader category of quinazoline derivatives. Quinazolines are notable in medicinal chemistry for their broad spectrum of biological activities, which makes them a significant subject for synthetic chemistry and pharmacological studies. The compound's relevance stems from its structural and functional diversity, offering a wide range of applications in optoelectronic materials and as intermediates in the synthesis of bioactive molecules (Tamatam & Kim, 2023).
Synthesis Analysis
The synthesis of 3-(4-quinazolinylamino)phenyl 2-thiophenecarboxylate involves complex organic reactions that leverage the structural intricacies of quinazoline compounds. These processes often utilize transition-metal-catalyzed conditions to construct the quinazoline scaffold, which is central to the compound's chemical architecture. Recent advances have focused on developing more eco-friendly and efficient synthesis methods for quinazolines, including this derivative, emphasizing atom-efficient and multi-component synthetic strategies (Faisal & Saeed, 2021).
Molecular Structure Analysis
Quinazolines, including 3-(4-quinazolinylamino)phenyl 2-thiophenecarboxylate, exhibit a unique molecular structure that contributes to their biological and chemical properties. The quinazoline core is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring, which allows for various functionalizations and modifications. This structural framework is crucial for the compound's interaction with biological targets and its potential optoelectronic applications (Lipunova et al., 2018).
Chemical Reactions and Properties
3-(4-quinazolinylamino)phenyl 2-thiophenecarboxylate participates in numerous chemical reactions, indicative of its reactive nature and chemical versatility. The compound's reactivity is significantly influenced by the quinazoline core and the thiophene moiety, which undergo various chemical transformations, including cyclizations, substitutions, and conjugation reactions. These reactions are pivotal for the synthesis of polyheterocyclic structures and the exploration of new pharmacologically active molecules (Vaskevych et al., 2023).
Physical Properties Analysis
The physical properties of 3-(4-quinazolinylamino)phenyl 2-thiophenecarboxylate, such as melting point, solubility, and crystal structure, are crucial for its practical applications. These properties are determined by the compound's molecular structure, particularly the arrangement of the quinazoline and thiophene units. Understanding these physical characteristics is essential for designing and synthesizing new derivatives with optimized performance in their respective applications.
Chemical Properties Analysis
Chemically, 3-(4-quinazolinylamino)phenyl 2-thiophenecarboxylate exhibits a range of properties stemming from its quinazoline and thiophene components. These include electrophilic and nucleophilic sites that are reactive towards various agents, enabling the compound to participate in a wide array of chemical reactions. These properties are fundamental for the compound's utility in synthesizing complex heterocycles and exploring its biological activities (Tamatam et al., 2023).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(quinazolin-4-ylamino)phenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c23-19(17-9-4-10-25-17)24-14-6-3-5-13(11-14)22-18-15-7-1-2-8-16(15)20-12-21-18/h1-12H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGZEJHCLVHBOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)OC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Quinazolin-4-ylamino)phenyl] thiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3aS*,9bS*)-2-(4,6-dimethylpyrimidin-2-yl)-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5635837.png)
![1-cyclopentyl-4-[(2,3,6-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5635839.png)
![2-methoxy-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}pyrimidine-5-carboxamide](/img/structure/B5635853.png)
![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5635860.png)

![6-{[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}quinoxaline](/img/structure/B5635873.png)


![3-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5635901.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5635908.png)
![3-(2-chlorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B5635918.png)

![N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5635931.png)
![3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]-N-[(5-methylisoxazol-3-yl)methyl]benzenesulfonamide](/img/structure/B5635935.png)